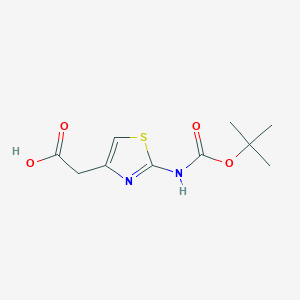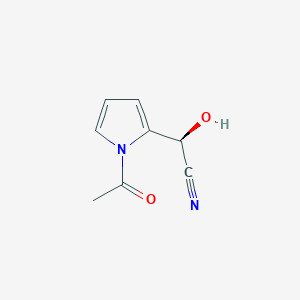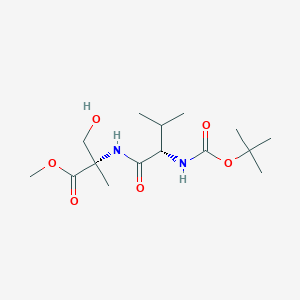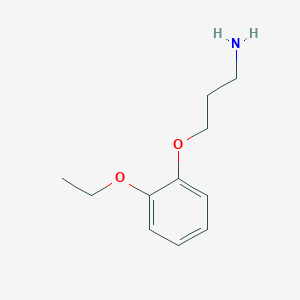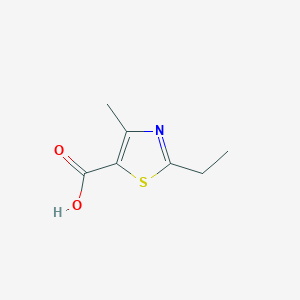
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of benzofuran derivatives, including structures similar to 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid, has been achieved through different methods. One notable approach involves Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the versatility of benzofuran synthesis in the creation of complex molecules (Huang et al., 2019). Another method describes the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, highlighting the diverse synthetic routes available for related benzofuran compounds (Gao et al., 2011).
Molecular Structure Analysis
The structural characteristics of benzofuran derivatives have been explored in various studies. For instance, the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid in its monoanionic form have been analyzed, revealing insights into the molecular interactions and crystal packing of benzofuran-based ligands (Koner & Goldberg, 2009).
科学的研究の応用
Biological Activity and Bioactive Compounds
Carboxylic acids derived from plants, including benzofuran compounds, have demonstrated a range of biological activities. These include antioxidant, antimicrobial, and cytotoxic properties. Structural variations in these compounds significantly influence their bioactivity, with some showing pronounced antimicrobial and anti-cancer properties. This suggests potential applications in developing new therapeutic agents and in understanding the role of these compounds in biological systems (Godlewska-Żyłkiewicz et al., 2020).
Benzofuran Derivatives and Bioactivity
Benzofuran compounds, a class to which the subject compound belongs, have been extensively studied for their diverse biological activities. These include anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The synthesis of these compounds has evolved over time, allowing for the construction of complex benzofuran derivatives. The bioactivity of these compounds is closely related to their structural characteristics, indicating potential applications in pharmaceutical research for the development of novel therapeutic agents (Miao et al., 2019).
Pharmacology and Toxicology of Benzofuran and Benzodifurans
While primarily focused on psychoactive substances, research into benzofurans and benzodifurans provides insight into the pharmacological and toxicological profiles of these compounds. These studies underscore the need for comprehensive understanding and guidelines to manage intoxications and other medical conditions potentially associated with these compounds (Barceló & Gomila, 2018).
Biocatalyst Inhibition by Carboxylic Acids
The role of carboxylic acids in biocatalyst inhibition is significant, especially in the context of microbial production of biorenewable fuels and chemicals. Understanding the mechanisms through which carboxylic acids inhibit microbial growth and metabolism is crucial for metabolic engineering and developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Carboxylic Acids in Atmospheric Aerosols
Research into dicarboxylic acids and related compounds in atmospheric aerosols sheds light on their molecular distributions, sources, and transformation pathways. This information is crucial for understanding environmental impact and for the development of strategies to monitor and mitigate pollution (Kawamura & Bikkina, 2016).
Solvent Developments for Carboxylic Acids
The study of solvents for the extraction of carboxylic acids from aqueous streams is vital for various industrial processes, including the production of bio-based plastics. Advances in solvent technology can lead to more efficient and environmentally friendly processes for carboxylic acid recovery and purification (Sprakel & Schuur, 2019).
作用機序
Pharmacokinetics
Based on its chemical structure, it can be predicted that the compound has a molecular weight of 20821 , which could influence its absorption and distribution. Its LogP value of 1.91 suggests that it is moderately lipophilic, which could affect its ability to cross cell membranes.
特性
IUPAC Name |
6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFZRZSHOMWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355355 | |
| Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
CAS RN |
121625-78-3 | |
| Record name | 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

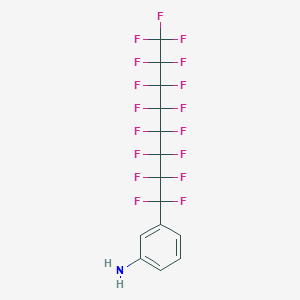
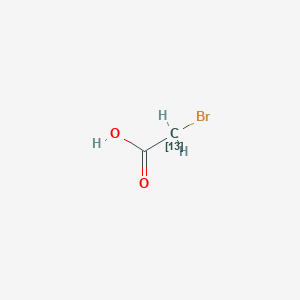
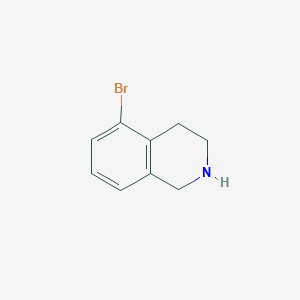
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

